molecular formula C13H17FN2O B1464913 [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine CAS No. 1018257-69-6

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine

Cat. No.: B1464913
CAS No.: 1018257-69-6
M. Wt: 236.28 g/mol
InChI Key: HWTBOGJKGIZTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine ( 1018257-69-6) is a high-value piperidine-based chemical intermediate with significant potential in pharmaceutical research and development . This compound belongs to a class of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives that are recognized for their strong affinity and exceptional selectivity towards the serotonin 5-HT 1A receptor . Research into this chemical series has led to the development of biased agonists that preferentially activate specific intracellular signaling pathways, such as ERK1/2 phosphorylation, which is a promising strategy for creating therapeutics with enhanced efficacy and reduced side effects . The structural motif of a fluorobenzoyl group is strategically important, as the fluorine atom can enhance metabolic stability and influence the compound's binding interactions with biological targets . As a versatile building block, [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine is primarily used in the synthesis of novel compounds for investigating neurological disorders. Its applications are focused on pioneering next-generation treatments for conditions such as depression and Parkinson's disease . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-5-3-11(4-6-12)13(17)16-7-1-2-10(8-15)9-16/h3-6,10H,1-2,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBOGJKGIZTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK3β), which are crucial in the regulation of neurotransmission and glycogen metabolism, respectively. The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of acetylcholine in the brain, which can enhance cognitive functions. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels, enhancing neurotransmission. Additionally, it modulates the activity of glycogen synthase kinase 3 beta, which plays a role in various cellular processes, including glycogen metabolism and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive functions without significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound’s metabolism leads to the formation of various metabolites, which may have distinct biological activities. These metabolic pathways influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it may localize to specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine is critical for its activity. It has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Biological Activity

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research sources.

Chemical Structure and Properties

The compound contains a piperidine ring substituted with a 4-fluorobenzoyl group and a methanamine moiety. Its molecular formula is C12_{12}H14_{14}F1_{1}N2_{2}, and it has a molecular weight of approximately 218.25 g/mol. The fluorine substituent is significant as it can influence the compound's lipophilicity and receptor binding properties.

The biological activity of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, impacting signaling pathways involved in disease processes. The presence of the piperidine ring allows for flexibility in binding to biological targets, while the fluorobenzoyl moiety may enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains, suggesting that [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine may possess comparable activity. A study demonstrated that piperidine derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of compounds with similar structures has been explored extensively. For example, derivatives containing piperidine rings have shown promising results in inhibiting cancer cell proliferation. A derivative with a related structure demonstrated an IC50_{50} value of 700 nM against cancer cell lines, indicating significant potency . The potential for [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine to act as an anticancer agent warrants further investigation.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved IC50_{50} / MIC (µM)Reference
AntimicrobialPiperidine derivatives8 - 32 (MIC)
AnticancerPiperidine analogs700 (IC50_{50})
Enzyme InhibitionVarious piperidine-based inhibitorsVaries

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of tyrosinase (TYR), an enzyme involved in melanin production, highlighted that structurally similar compounds exhibited competitive inhibition properties. The compound [4-(4-fluorobenzyl)piperazin-1-yl]-methanone was noted for its low IC50_{50} value (0.18 µM), significantly outperforming standard inhibitors like kojic acid . This suggests that modifications to the piperidine structure could enhance inhibitory effects on related enzymes.

Case Study 2: Cancer Cell Proliferation

In vitro studies evaluating the effects of piperidine derivatives on various cancer cell lines revealed that certain modifications led to increased cytotoxicity. One study indicated that the introduction of halogen substituents could enhance the anticancer activity of piperidine-based compounds, with IC50_{50} values reaching as low as 10 nM against leukemia cell lines . This underscores the potential for [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine in cancer therapeutics.

Scientific Research Applications

Pharmacological Properties

1. Sigma Receptor Ligands
The compound has been investigated for its affinity towards sigma receptors, specifically σ1 receptors. These receptors are implicated in various neurological disorders and cancer. Research indicates that ligands with high affinity for σ1 receptors may serve as potential therapeutic agents for treating conditions such as depression, anxiety, and neurodegenerative diseases .

2. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors
Another significant application of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine derivatives is their role as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of glucocorticoids, which are involved in metabolic syndrome. Inhibiting this enzyme can potentially mitigate conditions associated with obesity and diabetes .

3. Pain Management
Research has also explored the compound's interaction with P2X3 receptors, which are known to play a critical role in pain sensation. Compounds that target these receptors have been studied for their anti-nociceptive properties, indicating a potential application in pain management therapies .

Case Studies

StudyFocusFindings
Study on Sigma Receptors Investigated σ1 receptor binding affinitiesIdentified high-affinity ligands that could be developed into therapeutic agents for CNS disorders .
11β-HSD1 Inhibition Evaluated metabolic effects of piperidine derivativesDemonstrated efficacy in reducing glucocorticoid levels, suggesting potential for treating metabolic syndrome .
Pain Management Research Analyzed P2X3 receptor interactionsFound that certain derivatives exhibited significant anti-nociceptive effects in animal models .

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Benzoyl Derivatives

  • [1-(3-Methylbenzoyl)piperidin-3-yl]methanamine Substituent: 3-Methylbenzoyl instead of 4-fluorobenzoyl. This difference may alter interactions with hydrophobic binding pockets or enzymes .

Benzoyl vs. Benzyl Substituents

  • N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride Substituent: 4-Fluorobenzyl group instead of 4-fluorobenzoyl. This may affect membrane permeability or receptor selectivity . Molecular Formula: C₁₄H₂₀ClFN₂ (MW: 278.78 g/mol) .

Heterocyclic and Halogenated Variations

Thiophene-Methyl Derivatives

  • {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine
    • Substituent : 5-Chlorothiophen-2-ylmethyl group.
    • Impact : The thiophene ring introduces sulfur-based π-interactions, and the chloro substituent adds steric bulk. This may enhance binding to sulfur-rich enzymatic sites compared to the fluorobenzoyl group .
    • Molecular Formula : C₁₁H₁₇ClN₂S (MW: 260.79 g/mol) .

Dichlorophenyl and Trifluoromethoxy Derivatives

  • {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine Substituent: 3,4-Dichlorophenylmethyl group. Molecular Formula: C₁₃H₁₈Cl₂N₂ (MW: 285.20 g/mol) .
  • (1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-yl)methanamine

    • Substituent : 4-Trifluoromethoxybenzyl group.
    • Impact : The trifluoromethoxy group combines electron-withdrawing and lipophilic characteristics, which may enhance metabolic resistance compared to the fluorobenzoyl group .

Positional Isomerism on the Piperidine Ring

  • N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
    • Structure : Methanamine attached to piperidin-2-yl instead of piperidin-3-yl.
    • Impact : The 2-position may alter the spatial orientation of the methanamine group, affecting interactions with chiral receptors or transporters .
    • Molecular Formula : C₁₄H₂₃ClN₂ (MW: 254.80 g/mol) .

Structural and Functional Implications

Electronic Effects

  • In contrast, analogs with methyl or methoxy groups (e.g., 3-methylbenzoyl) may enhance electron density, favoring interactions with electron-deficient regions .

Lipophilicity and Solubility

  • Hydrophobic substituents (e.g., dichlorophenyl, trifluoromethoxy) increase logP values, improving membrane permeability but reducing aqueous solubility.

Tabulated Comparison of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Feature Reference
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine 4-Fluorobenzoyl C₁₃H₁₅FN₂O 234.27 Electron-withdrawing fluorobenzoyl
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine 4-Fluorobenzyl C₁₄H₂₀ClFN₂ 278.78 Lacks carbonyl oxygen
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine 3,4-Dichlorophenylmethyl C₁₃H₁₈Cl₂N₂ 285.20 High hydrophobicity
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine 5-Chlorothiophen-2-ylmethyl C₁₁H₁₇ClN₂S 260.79 Sulfur-based interactions
[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine 3-Methylbenzoyl C₁₄H₁₈N₂O 230.31 Electron-donating methyl

Preparation Methods

Acylation of Piperidine Derivatives

A common approach starts with 4-piperidone or its hydrochloride salt, which is acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane (DCM) at low temperature (0 °C to room temperature). This yields 1-(4-fluorobenzoyl)piperidin-4-one intermediates with typical yields around 47-60% (Wang et al., 2011).

Step Reagents & Conditions Yield (%) Notes
Acylation 4-piperidone hydrochloride, 4-fluorobenzoyl chloride, Et3N, DCM, 0 °C to RT 60 Purified by flash chromatography

Functionalization at the 3-Position

The methanamine group at the 3-position can be introduced via reductive amination or nucleophilic substitution. For example, reductive amination of 3-piperidone derivatives with formaldehyde and ammonia or amine sources under catalytic hydrogenation conditions is effective (US5001134A).

Alternatively, protection of piperidinyl amines with Boc groups followed by deprotonation and reaction with formaldehyde can yield hydroxymethyl intermediates, which upon further transformation lead to methanamine derivatives (Arkat-USA report).

Step Reagents & Conditions Yield (%) Notes
Reductive amination Formaldehyde, ammonia or amine, Pd/C catalyst, transfer hydrogenation, heat (60-95 °C) High Transfer hydrogenation avoids gaseous H2

Use of Protecting Groups and Coupling

Protection of amines as tert-butyl carbamates (Boc) is widely used to prevent side reactions during multi-step synthesis. After functionalization, Boc groups are removed using trifluoroacetic acid (TFA) in DCM to yield free amines for further coupling (PMC 8271538).

Representative Synthetic Route Summary

Step Intermediate/Compound Reagents/Conditions Yield (%) Reference
1 4-piperidone hydrochloride Acylation with 4-fluorobenzoyl chloride, Et3N, DCM, 0 °C to RT 60
2 1-(4-Fluorobenzoyl)piperidin-4-one Reductive amination with formaldehyde, ammonia, Pd/C, 60-95 °C High
3 Boc-protected amine intermediate Boc2O, triethylamine High
4 Deprotected amine 10% TFA in DCM Quantitative
5 Final methanamine derivative Coupling with activated esters or acyl chlorides High

Research Findings and Optimization Notes

  • Transfer hydrogenation using formaldehyde and Pd/C catalysts at ambient to moderate temperatures (60-95 °C) is advantageous for reductive amination steps, avoiding the need for gaseous hydrogen and cryogenic conditions.
  • Use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) for ketone formation steps provides milder conditions and avoids discoloration of products.
  • Protection with tert-butyl carbamate (Boc) groups facilitates selective functionalization at the desired nitrogen atom and improves yields in subsequent coupling reactions.
  • Reaction temperatures are carefully controlled (often below 75 °C) to prevent side reactions and improve regioselectivity and yield.
  • Purification is typically achieved by flash chromatography or recrystallization to obtain pure crystalline solids suitable for pharmaceutical applications.

Summary Table of Key Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Acylation of piperidone 4-fluorobenzoyl chloride, Et3N, DCM 0 to RT 47-60 Flash chromatography purification
Reductive amination Formaldehyde, ammonia, Pd/C catalyst 60-95 High Transfer hydrogenation method
Boc protection Boc2O, triethylamine RT High Protects amine groups
Boc deprotection 10% TFA in DCM RT Quantitative Frees amine for further reactions
Coupling with acyl chlorides Activated esters or acyl chlorides, base RT to 75 High Forms final amide or amine derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.